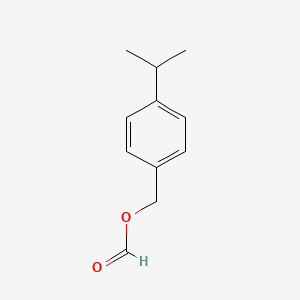

p-Isopropylbenzyl formate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

67634-21-3 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(4-propan-2-ylphenyl)methyl formate |

InChI |

InChI=1S/C11H14O2/c1-9(2)11-5-3-10(4-6-11)7-13-8-12/h3-6,8-9H,7H2,1-2H3 |

InChI Key |

UZFIDCCOGFHAHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)COC=O |

Origin of Product |

United States |

Fundamental Chemical Research Perspectives on P Isopropylbenzyl Formate

Theoretical and Computational Chemistry of p-Isopropylbenzyl Formate (B1220265)

Molecular Modeling and Dynamics Simulations:This part of the study was intended to explore the physical movements and interactions of the molecule.

Intermolecular Interactions and Solvation Effects:Through molecular dynamics, the goal was to understand how p-isopropylbenzyl formate interacts with itself and with solvents, which is crucial for predicting its behavior in various environments.

However, a thorough search of scientific databases and academic journals did not yield any specific studies on this compound for these particular areas of computational chemistry. While general methodologies in DFT, ab initio calculations, and molecular dynamics are well-established and have been applied to a vast number of organic molecules, it appears that this compound has not been a specific target of such detailed theoretical investigations.

Consequently, the creation of data tables and the presentation of detailed research findings as requested are not possible at this time. The absence of this specific information in the public domain prevents a scientifically accurate and authoritative discussion on the fundamental chemical research perspectives of this compound.

Prediction of Chemical Reactivity and Selectivity

The prediction of how and where a molecule will react is a cornerstone of modern chemistry. For this compound, theoretical and computational models provide significant insights into its reactivity and the selectivity of its transformations.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com These "frontier" orbitals are the primary participants in chemical reactions. The HOMO, being the highest-energy orbital containing electrons, acts as a nucleophile (electron donor), while the LUMO, as the lowest-energy orbital without electrons, acts as an electrophile (electron acceptor). youtube.comyoutube.com

In the case of this compound, the molecule possesses several key sites that influence its electronic properties:

The Ester Functional Group: The carbonyl group (C=O) is highly polarized. The oxygen atom is electron-rich due to its lone pairs, making it a potential HOMO site. Conversely, the carbonyl carbon is electron-deficient and a primary contributor to the LUMO, making it a key electrophilic site susceptible to nucleophilic attack.

The Aromatic Ring: The π-system of the benzene (B151609) ring is electron-rich and can also be considered a region of high HOMO density.

The Ether-like Oxygen: The single-bonded oxygen of the ester linkage also has lone pairs, contributing to the molecule's nucleophilic character.

FMO analysis predicts that the most likely site for electrophilic attack on this compound would be the electron-rich oxygen atoms or the aromatic ring. The primary site for nucleophilic attack, a common reaction pathway for esters, is the electrophilic carbonyl carbon. youtube.com The interaction between a nucleophile's HOMO and the LUMO of this compound, which is localized on the C=O bond, initiates reactions like hydrolysis.

Reaction path analysis is a computational method used to map the energetic landscape of a chemical reaction, from reactants to products. This involves identifying stable intermediates and, crucially, characterizing the transition state—the highest energy point on the reaction coordinate. Understanding the structure and energy of the transition state is key to determining the feasibility and rate of a reaction.

For this compound, a primary reaction of interest is hydrolysis, which can be catalyzed by either acid or base. numberanalytics.comchemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com The subsequent elimination of the p-isopropylbenzyl alkoxide is typically the rate-determining step. Reaction path analysis can precisely calculate the energy barriers for the formation and collapse of this intermediate. The final, irreversible step in saponification is the deprotonation of the resulting formic acid by the strongly basic alkoxide, which drives the reaction to completion. masterorganicchemistry.com

These computational studies allow chemists to visualize the step-by-step mechanism, validate proposed reaction pathways, and predict how structural modifications would influence the reaction's energetics.

Spectroscopic Research Methodologies for this compound

Spectroscopic techniques are indispensable for the structural elucidation of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the atomic connectivity and chemical environment within a molecule.

Advanced NMR methods, including multi-dimensional experiments, offer unambiguous structural confirmation. For a molecule like this compound, even fundamental one-dimensional NMR is highly informative.

Solution-state NMR is the standard method for determining the structure of organic molecules in a non-destructive manner. The analysis of the ¹H NMR spectrum provides a proton-by-proton map of the molecule.

The ¹H NMR spectrum of this compound can be predicted based on established chemical shift principles and data from analogous structures. The spectrum would display five distinct signals, each corresponding to a unique proton environment. The chemical shift (δ) indicates the electronic environment of the protons, while the spin-spin coupling (splitting pattern) reveals the number of neighboring protons.

The predicted data for the ¹H NMR spectrum of this compound is detailed below.

Formate Proton (H-a): The single proton attached to the carbonyl group is highly deshielded and appears far downfield as a singlet, as it has no adjacent protons.

Aromatic Protons (H-d): The four protons on the benzene ring would appear as a complex multiplet due to coupling with each other. Their chemical shift is in the typical aromatic region.

Benzylic Protons (H-c): The two protons of the CH₂ group are adjacent to an electron-withdrawing oxygen atom, shifting them downfield. They appear as a singlet because they have no neighboring protons to couple with.

Isopropyl Methine Proton (H-e): This single proton is split by the six equivalent protons of the two adjacent methyl groups, resulting in a septet (following the n+1 rule, where n=6).

Isopropyl Methyl Protons (H-f): The six equivalent protons of the two methyl groups are split by the single methine proton, appearing as a doublet.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Research

Solution-State NMR Spectroscopy for Structural Elucidation

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. bhu.ac.in For this compound, eight distinct signals are predicted in a proton-decoupled ¹³C NMR spectrum, corresponding to the eight chemically non-equivalent carbon atoms in the molecule.

The chemical shifts (δ) are influenced by the electronic environment of each carbon. Electronegative atoms, such as oxygen, cause a downfield shift (to a higher ppm value). libretexts.org The carbonyl carbon of the formate group is expected to be the most downfield signal, typically appearing in the 170-185 ppm range for esters. libretexts.orgoregonstate.edu Carbons of the aromatic ring generally resonate between 125-150 ppm. libretexts.org Aliphatic carbons, such as those in the isopropyl group and the benzylic methylene (B1212753) group, appear in the upfield region of the spectrum. bhu.ac.in

Based on data from analogous compounds like p-cymene (B1678584) and other esters, the predicted ¹³C NMR chemical shifts for this compound are presented below. oregonstate.edursc.orgchemicalbook.com

Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures and chemical shift databases)

| Carbon Atom (See Figure 1) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | ~161 | Formate carbonyl carbon, highly deshielded. oregonstate.edu |

| C2 | ~66 | Benzylic methylene carbon (CH₂), attached to electronegative oxygen. |

| C3 | ~135 | Quaternary aromatic carbon attached to the CH₂O- group. |

| C4, C4' | ~129 | Aromatic CH carbons ortho to the CH₂O- group. |

| C5, C5' | ~127 | Aromatic CH carbons meta to the CH₂O- group. |

| C6 | ~149 | Quaternary aromatic carbon attached to the isopropyl group. |

| C7 | ~34 | Isopropyl CH carbon. |

| C8, C8' | ~24 | Isopropyl CH₃ carbons. |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide correlational data that reveals how atoms are connected within a molecule, which is crucial for unambiguous structure confirmation. ugm.ac.id

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). libretexts.org For this compound, COSY would show a strong correlation between the methine proton (H7) and the methyl protons (H8/H8') of the isopropyl group. It would also show a correlation between the aromatic protons on adjacent carbons (H4 to H5).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate proton signals with the signals of the carbons to which they are directly attached (¹J-coupling). libretexts.org This is invaluable for assigning carbon signals. For instance, the proton signal for the benzylic methylene group (H2) would show a cross-peak with the carbon signal at ~66 ppm (C2). Similarly, the aromatic proton signals would correlate with their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). libretexts.org It is powerful for piecing together molecular fragments. Key HMBC correlations expected for this compound include:

The formate proton (H1) would show a correlation to the benzylic carbon (C2).

The benzylic protons (H2) would correlate to the formate carbonyl carbon (C1) and the aromatic carbons C3, C4, and C4'. researchgate.net

The isopropyl methine proton (H7) would show correlations to the aromatic carbon C6 and the isopropyl methyl carbons (C8/C8').

Solid-State NMR Spectroscopy for Crystalline Form Research

Solid-state NMR (SSNMR) is a powerful, non-destructive technique for studying the structure of solid materials, including different crystalline forms (polymorphs). acs.orgnih.gov Unlike solution-state NMR, SSNMR provides information about the local environment of atoms within a crystal lattice, which is sensitive to molecular packing and intermolecular interactions. nih.govrsc.org

Application in Crystal Structure Determination Assistance

For complex organic molecules, determining a crystal structure from powder X-ray diffraction (PXRD) data alone can be challenging. SSNMR serves as a complementary tool to aid in this process. nih.gov By providing information on the number of crystallographically distinct molecules in the unit cell (based on the number of observed NMR signals) and revealing intermolecular proximities through cross-polarization and dipolar correlation experiments, SSNMR provides critical restraints that can be used to solve or refine a crystal structure from powder diffraction data. acs.orgrsc.org

Validation of Crystal Structures via DFT-GIPAW Calculated Chemical Shifts

A primary application of SSNMR in modern materials science is the validation of proposed crystal structures. nih.gov This is often achieved by comparing experimentally measured SSNMR chemical shifts with theoretical shifts calculated for a candidate structure. The Gauge-Including Projector Augmented Wave (GIPAW) method, a technique based on Density Functional Theory (DFT), has become the standard for accurately calculating NMR parameters in periodic solids. warwick.ac.ukcastep.org

The process involves:

Obtaining a candidate crystal structure, either from single-crystal X-ray diffraction or from computational Crystal Structure Prediction (CSP) methods. nih.gov

Performing a GIPAW-DFT calculation on this structure to predict the ¹³C and ¹H chemical shifts for each unique atomic site. acs.orgresearchgate.net

Comparing the set of calculated shifts with the experimental SSNMR spectrum. A low root-mean-squared deviation (RMSD) between the experimental and calculated values provides strong evidence for the correctness of the proposed crystal structure. acs.org This synergy between experimental SSNMR and computational chemistry is a key component of the field known as NMR Crystallography. nih.govresearchgate.net

Mass Spectrometry (MS) Research for Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Electron Ionization (EI) and Chemical Ionization (CI) Fragmentation Mechanisms

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a high-energy molecular ion (M⁺•). This ion is often unstable and undergoes extensive fragmentation. thieme-connect.de For this compound (Molecular Weight: 178.24 g/mol ), the fragmentation is predicted to be dominated by cleavages at the bonds that are weakest or that lead to the formation of stable fragments.

A key fragmentation pathway for benzyl (B1604629) derivatives is the cleavage of the benzylic bond to form a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. thieme-connect.de However, in this molecule, the cleavage to form the p-isopropylbenzyl cation is more likely.

Predicted Major Fragments in EI-MS of this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 133 | [C₁₀H₁₃]⁺ | Loss of the formate radical (•OCHO) from the molecular ion. |

| 119 | [C₉H₁₁]⁺ | Formation of the p-isopropylbenzyl cation via cleavage of the C-O ester bond. |

| 105 | [C₈H₉]⁺ | Loss of an ethyl group from the m/z 133 ion or a methyl group from the m/z 119 ion. |

| 91 | [C₇H₇]⁺ | Loss of a propyl group from the m/z 133 ion, or rearrangement and loss of propene from the m/z 119 ion. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

Chemical Ionization (CI): CI is a "softer" ionization technique that results in less fragmentation than EI. jove.com The analyte is mixed with an excess of a reagent gas (like methane). The reagent gas is ionized by the electron beam, and these reagent ions then transfer a proton to the analyte molecule, forming a protonated molecule, [M+H]⁺. jove.com This species is more stable than the radical cation formed in EI, so the molecular ion peak is much more prominent, often being the base peak.

For this compound, CI-MS would be expected to show a strong peak at m/z 179, corresponding to [C₁₁H₁₅O₂]⁺. Fragmentation of this protonated molecule would be less extensive than in EI but could occur. A likely fragmentation would be the loss of a neutral formic acid molecule (HCOOH, 46 Da) to yield the p-isopropylbenzyl cation at m/z 133. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Derivatization Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic compounds like this compound. In an MS/MS experiment, the intact molecule is first ionized to form a molecular ion, which is then selected and subjected to collision-induced dissociation (CID) to generate a series of characteristic fragment ions. The resulting fragmentation pattern serves as a fingerprint for the molecule, confirming its identity and revealing details about its structural components.

For this compound (molar mass: 178.25 g/mol ), the fragmentation process would be expected to follow pathways characteristic of benzyl esters. libretexts.orgchemicalbook.com The primary cleavage events would likely involve the ester functional group and the benzylic position.

Key predicted fragmentation pathways include:

Loss of the formate radical (HCOO•): Cleavage of the ester C-O bond would result in the formation of a stable p-isopropylbenzyl cation.

Loss of formic acid (HCOOH): A rearrangement process could lead to the elimination of a neutral formic acid molecule.

Benzylic cleavage: Fission of the bond between the aromatic ring and the CH2O group can lead to the formation of a p-isopropylphenyl radical and a formyloxymethyl cation.

Formation of Tropylium Ion: Like many benzyl compounds, rearrangement to a stable tropylium ion or a substituted tropylium ion is a probable fragmentation pathway. miamioh.edu

A detailed analysis of these fragments allows for the unambiguous confirmation of the p-isopropylbenzyl and formate moieties within the parent molecule. This technique is also invaluable for analyzing derivatives of this compound, where shifts in the mass of the fragment ions can pinpoint the location of chemical modifications.

Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Fragment Structure |

|---|---|---|---|

| 178.1 | 133.1 | HCOO• (formate radical) | p-isopropylbenzyl cation |

| 178.1 | 117.1 | HCOO• + CH4 | (Loss of methyl from isopropyl group) |

This table is predictive and based on established fragmentation principles for esters and aromatic compounds.

Ion Mobility Spectrometry (IMS) Coupled with MS for Conformational Studies and Predicted Collision Cross Section Analysis

Ion Mobility Spectrometry (IMS), when coupled with mass spectrometry (MS), offers a multidimensional analytical approach that separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge. mdpi.com In IMS, ions are propelled through a drift tube filled with a neutral buffer gas (like helium or nitrogen) under the influence of a weak electric field. researchgate.net Their drift time is proportional to their rotationally averaged collision cross section (CCS), which is an effective area of the ion as it tumbles and collides with the buffer gas.

For a flexible molecule like this compound, different rotational isomers (conformers) may exist. These conformers, while having the same mass, can present different shapes and therefore have distinct CCS values. IMS-MS has the potential to separate these conformers, providing experimental insight into the molecule's conformational landscape in the gas phase. nih.gov

Furthermore, the CCS is a measurable physical parameter that can be compared with theoretical predictions. nih.gov Using computational chemistry methods, a three-dimensional structure of this compound can be generated. From this theoretical structure, a predicted CCS value can be calculated. nih.gov Agreement between the experimentally measured CCS from an IMS-MS experiment and the predicted CCS for a specific calculated conformation can provide strong evidence for the ion's gas-phase structure. This combined approach is a powerful tool for detailed conformational studies. libretexts.org

Vibrational Spectroscopy (IR and Raman) Research

Interpretation of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands (in IR) or scattering peaks (in Raman) to the vibrations of its constituent functional groups. researchgate.net The primary functional groups are the formate ester, the isopropyl group, and the para-disubstituted benzene ring.

Ester Group: The most prominent feature is the C=O stretching vibration, which appears as a very strong band in the IR spectrum, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group are expected in the 1150-1250 cm⁻¹ region. researchgate.net

Isopropyl Group: Characteristic C-H stretching vibrations for the aliphatic isopropyl group appear just below 3000 cm⁻¹. Bending vibrations (scissoring, rocking) for the CH₃ and CH groups are found in the 1370-1470 cm⁻¹ range. researchgate.net

Aromatic Ring: The C-H stretching vibrations of the benzene ring typically occur above 3000 cm⁻¹. Overtone and combination bands for the para-substitution pattern appear in the 1650-2000 cm⁻¹ region. The characteristic C=C stretching vibrations within the ring give rise to bands around 1600 cm⁻¹ and 1500 cm⁻¹. sigmaaldrich.com

Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2980 - 2850 | 2980 - 2850 |

| Ester C=O | Stretching | 1740 - 1720 (Strong) | 1740 - 1720 (Weak) |

| Aromatic C=C | Stretching | ~1610, ~1500 | ~1610, ~1500 |

| Aliphatic C-H | Bending | 1470 - 1370 | 1470 - 1370 |

This table is predictive and based on data from related compounds like isopropylbenzene and various formates. researchgate.netresearchgate.net

Conformational Analysis using Vibrational Spectroscopy

Vibrational spectroscopy is sensitive to the local symmetry and environment of a molecule, making it a useful tool for conformational analysis. researchgate.net For this compound, rotation around the single bonds allows for different spatial arrangements (conformations). For instance, studies on the related molecule isopropylbenzene have used IR and Raman spectra to determine that it exists predominantly in a planar conformation where one C-H bond of the isopropyl group lies in the plane of the benzene ring. researchgate.netsigmaaldrich.com

Similarly, analyzing the spectra of this compound in different physical states (e.g., liquid vs. crystalline solid) or at different temperatures could reveal the presence of multiple conformers. americanpharmaceuticalreview.com Subtle shifts in peak positions or changes in the relative intensities of bands, particularly in the complex "fingerprint" region (below 1500 cm⁻¹), can indicate a change in the conformational equilibrium of the molecule.

In Situ Spectroscopic Monitoring of Reactions Involving this compound

The distinct vibrational signatures of reactants and products make IR and Raman spectroscopy ideal for the in situ monitoring of chemical reactions. For example, in the synthesis of this compound via the esterification of p-isopropylbenzyl alcohol with formic acid, the reaction progress could be tracked in real-time.

An IR probe inserted into the reaction vessel would allow for the continuous collection of spectra. The reaction could be monitored by observing the decrease in the intensity of the broad O-H stretching band of the p-isopropylbenzyl alcohol reactant (around 3300-3500 cm⁻¹) and the simultaneous increase in the sharp, intense C=O stretching band of the this compound product (around 1720-1740 cm⁻¹). This allows for real-time kinetic analysis and optimization of reaction conditions without the need for sample extraction.

X-ray Diffraction (XRD) Methodologies for Structural Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov If a single crystal of this compound of suitable quality can be grown, single-crystal XRD analysis can provide a precise and unambiguous map of electron density, from which atomic positions can be determined.

The analysis yields fundamental structural parameters, including:

Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. researchgate.net

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates for every atom in the molecule (excluding hydrogen, which is typically inferred). mdpi.com

From these coordinates, exact bond lengths, bond angles, and torsion angles can be calculated. This provides a definitive picture of the molecule's conformation in the solid state. Furthermore, XRD reveals how molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as van der Waals forces or potential weak hydrogen bonds. mdpi.com Powder X-ray Diffraction (PXRD) can also be used to characterize the bulk material, confirm its crystalline phase, and assess its purity. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-Isopropylbenzyl alcohol |

| Isopropylbenzene (Cumene) |

| Benzyl formate |

| Formic acid |

| Helium |

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Molecular Configuration

Single Crystal X-ray Diffraction (SCXRD) stands as a definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides unequivocal proof of a compound's chemical identity and reveals its absolute structure and molecular configuration. For this compound, SCXRD analysis would yield crucial data, including bond lengths, bond angles, and torsion angles, which define the molecule's conformation. This level of detail is essential for understanding the compound's physical and chemical properties.

Powder X-ray Diffraction (PXRD) for Polymorphism and Microcrystalline Samples

While SCXRD requires a suitable single crystal, Powder X-ray Diffraction (PXRD) is invaluable for analyzing microcrystalline samples, which are more commonly encountered. PXRD is particularly powerful for identifying different crystalline forms, or polymorphs, of a substance. Polymorphism is a critical consideration in the pharmaceutical and materials science fields, as different polymorphs can exhibit distinct physical properties, such as solubility and stability.

Unit Cell Determination and Space Group Assignment

A primary step in the analysis of PXRD data is the determination of the unit cell parameters and the assignment of the space group. The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (a, b, c) and angles (α, β, γ) are characteristic of the crystalline phase. The space group describes the symmetry elements present in the crystal structure. For instance, a related compound, p-chlorobenzyl formate, crystallizes in the monoclinic space group P21/n, with specific unit cell parameters determined from PXRD data.

Structure Solution Strategies (e.g., Direct-Space Methods, Genetic Algorithms)

Once the unit cell and space group are known, the next challenge is to determine the arrangement of the atoms within the unit cell, a process known as structure solution. For complex organic molecules where traditional methods may fall short, direct-space methods have proven to be powerful. These methods, often employing genetic algorithms, involve generating trial crystal structures in direct space and evaluating their agreement with the experimental PXRD pattern. This approach has been successfully used for a variety of organic compounds.

Rietveld Refinement for Structural Model Optimization

Following the initial structure solution, Rietveld refinement is employed to optimize the structural model. This powerful technique involves fitting the entire calculated powder diffraction pattern to the experimental data, refining various parameters such as atomic coordinates, lattice parameters, and instrumental factors to achieve the best possible match. This process leads to a highly accurate and detailed crystal structure model from PXRD data.

Synthetic Methodologies and Chemical Transformations of P Isopropylbenzyl Formate

Synthetic Pathways to p-Isopropylbenzyl Formate (B1220265)

The primary synthetic routes to p-isopropylbenzyl formate involve direct esterification, transesterification, and formylation of the corresponding alcohol. Each of these methods offers distinct advantages and challenges in terms of yield, purity, and scalability.

Esterification is a fundamental and widely used reaction for the synthesis of esters, including this compound. This typically involves the reaction of an alcohol with a carboxylic acid or its derivative.

Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. d-nb.infolibretexts.orgmasterorganicchemistry.com In the context of this compound synthesis, this would involve the reaction of p-isopropylbenzyl alcohol with formic acid.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of one of the reactants (typically the alcohol) or to remove the water formed during the reaction, for instance, by azeotropic distillation. masterorganicchemistry.comalfa-chemistry.com The mechanism involves the protonation of the carbonyl group of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comoperachem.comyoutube.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com The choice of catalyst and reaction conditions can be optimized to maximize the yield of this compound.

Table 1: Typical Catalysts and Conditions for Fischer Esterification

| Catalyst | Reactant Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| Sulfuric Acid | 1:1 to 10:1 | 60-120 | 1-10 | 65-97 |

| p-Toluenesulfonic Acid | 1:1 to 5:1 | 80-110 | 2-8 | 70-95 |

| Hydrochloric Acid | 1:1 to 8:1 | 50-100 | 3-12 | 60-90 |

This table presents generalized data for Fischer esterification and may vary for the specific synthesis of this compound.

Transesterification is another important route for the synthesis of esters, where an existing ester reacts with an alcohol in the presence of a catalyst to form a new ester. For the synthesis of this compound, this would typically involve the reaction of a simple formate ester, such as methyl formate or ethyl formate, with p-isopropylbenzyl alcohol.

This process can be catalyzed by either acids or bases. researchgate.netresearchgate.net Base catalysts, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), are often more effective and require milder conditions than acid catalysts. researchgate.net The reaction equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol).

The use of co-solvents can sometimes facilitate the reaction, especially in cases of limited miscibility of the reactants. mdpi.comresearchgate.net

Table 2: Examples of Catalysts for Transesterification

| Catalyst Type | Specific Examples | Typical Conditions |

| Base Catalysts | NaOH, KOH, Sodium Methoxide | 30-80 °C, 1-4 hours |

| Acid Catalysts | H₂SO₄, p-TsOH | 80-120 °C, 4-12 hours |

| Organometallic Catalysts | Zinc Acetate (B1210297), Lanthanum Salts | High temperatures (e.g., >100 °C) |

This table provides examples of catalyst types used in transesterification; specific conditions for this compound synthesis may need optimization.

The direct formylation of p-isopropylbenzyl alcohol is a specific type of esterification focusing on the introduction of a formyl group. A study on the chemoselective deoxygenation of secondary benzylic alcohols highlighted a formylation step. d-nb.info In this research, secondary benzylic alcohols were formylated in high yield. d-nb.info This suggests that p-isopropylbenzyl alcohol, a primary benzylic alcohol, can also undergo formylation to produce this compound.

The formylation reaction can be a key step, and its efficiency can be high, as demonstrated in the formylation of related diol motifs where bis-formates were obtained in good yields. d-nb.info

Table 3: Research Findings on a Related Formylation Reaction

| Reactant | Product | Yield (%) |

| Diol 16 (containing a secondary and a primary benzylic hydroxy group) | Bis-formate 17 | 90 |

| Diol 19 (with a tertiary alcohol next to the benzylic secondary hydroxy group) | Mono-formate | 88 |

| Diol 22 (with a tertiary alcohol next to the benzylic secondary hydroxy group) | Mono-formate | 87 |

Source: Adapted from research on chemoselective deoxygenation of benzylic alcohols. d-nb.info The data pertains to related compounds and indicates the feasibility of high-yield formylation.

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods, and the synthesis of esters like this compound is no exception. Green chemistry principles focus on the use of renewable resources, less hazardous chemicals, and energy-efficient processes.

A key area of green chemistry is the development of novel catalysts that are more sustainable than traditional acid and base catalysts. For ester synthesis, this includes the use of biocatalysts and solid-supported catalysts.

Enzymes, particularly lipases, have been explored for the synthesis of various esters. nih.gov These biocatalysts can operate under mild reaction conditions and often exhibit high selectivity, reducing the formation of byproducts. The enzymatic synthesis of related esters, such as isopropyl myristate, has been successfully demonstrated. google.com

Solid catalysts, including solid-supported acid or base catalysts, offer advantages such as ease of separation from the reaction mixture and the potential for reuse, which minimizes waste. For instance, the use of a solid-supported acidic ionic liquid catalyst has been reported for related reactions, demonstrating good thermal and chemical stability. google.com The development of catalysts for producing formates at lower temperatures and pressures is also an active area of research. google.com

The use of solvent-free reaction conditions, where one of the reactants acts as the solvent, is another green approach that can be applied to the synthesis of this compound, reducing the environmental impact associated with solvent use and disposal. cmu.edu

Solvent Selection and Alternative Reaction Media

The choice of solvent is critical in the synthesis of this compound, which is typically formed through the esterification of p-isopropylbenzyl alcohol with formic acid. The solvent must be inert to the reactants and reaction conditions, and it should facilitate the reaction, often by enabling the removal of water to drive the equilibrium towards the product.

Traditionally, organic solvents like toluene (B28343) are used. Toluene is advantageous because it can form an azeotrope with water, allowing for the continuous removal of the water byproduct via a Dean-Stark apparatus, thereby shifting the reaction equilibrium to favor ester formation. However, due to environmental and health concerns associated with many organic solvents, a shift towards greener alternatives is of significant interest. libretexts.org For instance, replacing a toxic solvent like benzene (B151609) with the less toxic toluene is a common green chemistry practice. libretexts.org

Alternative reaction media are being explored to minimize the environmental impact of chemical syntheses. libretexts.org These include:

Solvent-free reactions: In some cases, reactions can be carried out by simply mixing the neat reactants, sometimes with the aid of microwave irradiation to provide the necessary energy. libretexts.org

Ionic liquids: These salts, which are liquid at or near room temperature, offer a wide range of solvent properties and can be tailored for specific reactions. Their low volatility reduces air pollution. libretexts.org

Supercritical fluids: Supercritical carbon dioxide, for example, can be used as a reaction medium. A notable approach involves using a mixed ionic liquid/supercritical CO2 single-fluid phase. After the reaction, a pressure reduction separates the phases, allowing the product to be isolated from the supercritical fluid while the catalyst remains in the ionic liquid for reuse. libretexts.org

The selection of a suitable medium for the synthesis of this compound would depend on factors such as reaction scale, desired purity, and environmental considerations.

Chemo- and Regioselective Synthesis Strategies

Control of Functional Group Reactivity

The synthesis of this compound from p-isopropylbenzyl alcohol and formic acid is a straightforward esterification. The primary challenge in terms of functional group reactivity is to favor the formation of the ester over potential side reactions. The p-isopropylbenzyl alcohol molecule contains a primary alcohol and an aromatic ring. The formic acid contains a carboxylic acid group.

During the esterification, which is typically acid-catalyzed, the most reactive nucleophile is the oxygen of the alcohol, and the most reactive electrophile is the carbonyl carbon of the protonated formic acid. The isopropyl group and the aromatic ring are generally unreactive under standard esterification conditions. The key to controlling reactivity is to use conditions that specifically promote the condensation of the alcohol and the carboxylic acid while preventing any potential side reactions such as ether formation from the alcohol or reactions involving the aromatic ring, which would require much harsher conditions. The use of a catalyst like sulfuric acid at moderate temperatures ensures that the reaction proceeds selectively.

Asymmetric Synthesis Approaches (if enantiomers are relevant)

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The relevance of asymmetric synthesis depends on whether the target molecule is chiral. In the case of this compound, the molecule is achiral. It does not possess a stereocenter, and therefore, it does not have enantiomers. The p-isopropylbenzyl alcohol precursor is also achiral.

While many natural products, including terpenes and phenylpropanoids, exist as enantiomers, this compound is not one of them. nih.gov For example, α-pinene, a bicyclic monoterpene, exists as two enantiomers, and both are found in nature. nih.gov However, since this compound lacks chirality, asymmetric synthesis strategies are not applicable for its preparation.

Reactions Involving this compound

Hydrolysis and Saponification Mechanisms

Esters like this compound can be cleaved back into their constituent alcohol and carboxylic acid (or its salt) through hydrolysis. This can be done under acidic or basic conditions.

Hydrolysis (Acid-Catalyzed): Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. A proton transfer and elimination of p-isopropylbenzyl alcohol yields formic acid. This reaction is an equilibrium process.

Saponification (Base-Promoted Hydrolysis): Saponification is the hydrolysis of an ester using a base, such as sodium hydroxide (NaOH). libretexts.orgwikipedia.orgebsco.com This process is effectively irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt. masterorganicchemistry.comorganicchemistrytutor.com The term "saponification" originates from the Latin word "sapo," meaning soap, as this reaction is used to make soap from fats. libretexts.orgebsco.com

The mechanism for the saponification of this compound proceeds through a nucleophilic acyl substitution:

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. chemistrytalk.org This leads to the formation of a tetrahedral intermediate where the carbon atom temporarily shifts from a trigonal planar to a tetrahedral geometry. organicchemistrytutor.comyoutube.com

Loss of Leaving Group: The tetrahedral intermediate is unstable. The electrons from the negatively charged oxygen reform the carbon-oxygen double bond, and in the process, the p-isopropylbenzyloxide ion (the alkoxide) is eliminated as the leaving group. chemistrytalk.org This step results in the formation of formic acid and the p-isopropylbenzyloxide ion.

Deprotonation: The formic acid produced is an acid, and the p-isopropylbenzyloxide ion is a strong base. An acid-base reaction occurs where the alkoxide deprotonates the formic acid to form p-isopropylbenzyl alcohol and the formate ion (the carboxylate salt). chemistrytalk.orgyoutube.com This final deprotonation step is highly favorable and drives the reaction to completion, making saponification irreversible under basic conditions. masterorganicchemistry.comorganicchemistrytutor.comyoutube.com

Table 1: Steps in the Saponification of this compound

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1 | Nucleophilic attack of hydroxide ion on the carbonyl carbon. | This compound, Hydroxide ion (OH⁻) | Tetrahedral intermediate |

| 2 | Collapse of the tetrahedral intermediate and elimination of the alkoxide leaving group. | Tetrahedral intermediate | Formic acid, p-Isopropylbenzyloxide ion |

| 3 | Irreversible acid-base reaction (deprotonation). | Formic acid, p-Isopropylbenzyloxide ion | Formate ion, p-Isopropylbenzyl alcohol |

Derivatization Chemistry for Analytical and Synthetic Purposes

Derivatization of this compound or its parent alcohol, p-isopropylbenzyl alcohol, is a common strategy to enhance its properties for analytical detection or to prepare new compounds for synthetic applications.

Acylation Reactions

Acylation of the corresponding alcohol, p-isopropylbenzyl alcohol, is a fundamental transformation. While direct acylation of the formate ester is not typical, the concept of using esters as acylating agents is well-established in Friedel-Crafts reactions. organic-chemistry.org For analytical purposes, the acylation of p-isopropylbenzyl alcohol to form a different ester can improve its chromatographic behavior or introduce a UV-active or fluorescent tag for enhanced detection. Common acylating agents include acid anhydrides and acyl chlorides in the presence of a base. youtube.com Transesterification, as discussed below, is also a form of acylation.

| Acylating Agent | Catalyst/Conditions | Product Type | Reference |

| Acid Anhydride | Base (e.g., pyridine (B92270), DMAP) | Ester | youtube.com |

| Acyl Chloride | Base (e.g., pyridine, triethylamine) | Ester | youtube.com |

| Vinyl Esters | Base (e.g., potassium cyanide) | Ester | youtube.com |

Alkylation Reactions

Alkylation reactions involving this compound are not common. However, alkyl formates can be utilized as transfer hydroalkylation reagents. nih.gov In this type of reaction, the alkyl formate, in the presence of a suitable transition-metal catalyst, can transfer its alkyl group to a substrate, such as an imine, to form an alkylamine. nih.gov For this compound, this would involve the transfer of the p-isopropylbenzyl group. This reactivity showcases the potential of formate esters as alkylating agents in specific catalytic cycles.

Furthermore, the synthesis of p-isopropylbenzyl alcohol, the precursor to the formate, can be achieved through the chloromethylation of isopropylbenzene followed by hydrolysis, or by the oxidation of p-cymene (B1678584). patsnap.comchemicalbook.com The resulting alcohol can then be subjected to various O-alkylation reactions.

| Alkylation Strategy | Reagents | Product Type | Reference |

| Transfer Hydroalkylation | Imine, Ru-catalyst, LiI | Tertiary Amine | nih.gov |

| O-Alkylation of Alcohol | Alkyl Halide, Base | Ether |

Silylation Reactions

Silylation is a widely used derivatization technique in analytical chemistry to increase the volatility and thermal stability of polar compounds like alcohols for gas chromatography and mass spectrometry analysis. wikipedia.org The parent alcohol of this compound, p-isopropylbenzyl alcohol, can be readily silylated to form a silyl (B83357) ether. wikipedia.org Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), bis(trimethylsilyl)acetamide (BSA), and tert-butyldimethylsilyl chloride (TBDMSCl). wikipedia.org The reaction is typically carried out in the presence of a base such as pyridine or imidazole. wikipedia.org

Silyl formates themselves have been investigated as hydrosilane surrogates in transfer hydrosilylation reactions of ketones and aldehydes. nih.govrsc.org This involves the transfer of a silyl group and a hydride from the silyl formate to the carbonyl compound. nih.govrsc.org

| Silylating Agent | Substrate | Catalyst/Conditions | Product Type | Reference |

| TMSCl, BSA, TBDMSCl | Alcohol | Base (e.g., Pyridine, Imidazole) | Silyl Ether | wikipedia.org |

| Silyl Formates | Ketones/Aldehydes | Ru-catalyst | Silyl Ether | nih.govrsc.org |

Esterification and Transesterification Derivatization

Esterification is the primary method for the synthesis of this compound from p-isopropylbenzyl alcohol and formic acid, typically under acidic conditions. conicet.gov.ar

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction can be catalyzed by either acids or bases. conicet.gov.ar For this compound, transesterification with a different alcohol (R'-OH) would lead to the formation of a new formate ester (R'-OCHO) and p-isopropylbenzyl alcohol. This reaction is reversible, and driving the equilibrium towards the desired product often requires using a large excess of the new alcohol. conicet.gov.ar Transesterification is a common method for preparing various esters for both analytical and synthetic purposes and can be used to modify the properties of the original formate ester. youtube.comconicet.gov.ar

| Reaction Type | Reagents | Catalyst | Product | Reference |

| Esterification | p-Isopropylbenzyl alcohol, Formic Acid | Acid | This compound | conicet.gov.ar |

| Transesterification | This compound, R'-OH | Acid or Base | R'-OCHO, p-Isopropylbenzyl alcohol | youtube.comconicet.gov.ar |

Scientific Article on this compound Cannot Be Generated Due to Lack of Available Data

Despite a comprehensive search of publicly available scientific literature, the requested article focusing on the chemical compound “this compound” cannot be generated at this time. The specific, detailed information required to populate the provided outline on its synthetic methodologies, chemical transformations, and reaction kinetics is not present in the accessible research databases and public domain.

Searches for data on the conversion of this compound to its derivatives, its role in cascade or multicomponent reactions, and its specific reaction kinetics, including pathways, rate constants, and the influence of solvents, did not yield any relevant results for this particular compound. While information is available for structurally related but distinct molecules, such as isopropyl formate and p-isopropylbenzyl alcohol, the strict requirement to focus solely on this compound and adhere to the detailed outline cannot be met.

The creation of a thorough, informative, and scientifically accurate article as per the user's instructions is contingent on the availability of existing research. In this case, the necessary foundational data for this compound appears to be unpublished or not widely disseminated in the public scientific domain. Therefore, without the required source material, the generation of the article is not possible.

Reaction Kinetics and Mechanisms

Catalysis in Reactions of this compound

The reactivity of this compound can be significantly influenced and directed by the use of various catalysts. Catalytic processes offer pathways for transformations such as hydrogenolysis, transesterification, and hydrolysis under specific conditions. These reactions are crucial for both the synthesis of other valuable compounds and for understanding the stability and degradation of this compound.

Catalytic hydrogenolysis is a key reaction for benzyl (B1604629) esters, including this compound. This process typically involves the cleavage of the benzyl-oxygen bond, leading to the formation of cumene (B47948) (isopropylbenzene) and formic acid, or its subsequent decomposition products. A common and highly effective catalyst for this transformation is palladium on a carbon support (Pd/C).

One relevant study on a similar transformation is the palladium-catalyzed transfer hydrogenolysis of benzylic alcohols using formic acid. researchgate.net This reaction provides insight into the mechanism of C-O bond cleavage in benzylic systems. The proposed mechanism involves the formation of a formato-palladium species, followed by a rate-limiting hydride transfer to create an active palladium-hydride species that carries out the hydrogenolysis. researchgate.net While the substrate is a benzylic alcohol, the fundamental steps of catalyst activation and C-O bond cleavage are pertinent to the hydrogenolysis of this compound. The reaction rate in this system shows a first-order dependence on both the formic acid concentration and the palladium catalyst. researchgate.net

Another method for achieving hydrogenolysis is through ammonium (B1175870) formate catalytic transfer hydrogenation in the presence of palladium on carbon. This technique is widely used for the removal of benzyl and benzyloxycarbonyl protecting groups in peptide synthesis and has been applied to a variety of substrates, including those with halogenated benzyl groups. The reaction proceeds under mild, neutral conditions at room temperature.

The following table summarizes the conditions for catalytic transfer hydrogenolysis of related compounds, which can be extrapolated to this compound.

Table 1: Conditions for Catalytic Transfer Hydrogenolysis of Benzylic Compounds

| Catalyst | Hydrogen Donor | Substrate Type | Solvent | Temperature | Reference |

| 10% Pd/C | Ammonium formate | Protected amino acids/peptides | Methanol or DMF | Room Temperature | |

| Pd/C | Formic acid | Benzylic alcohols | Not specified | Not specified | researchgate.net |

Transesterification of this compound represents another important catalytic transformation, allowing for the synthesis of other formate esters or the release of p-isopropylbenzyl alcohol. This reaction is typically catalyzed by acids, bases, or specific metal complexes. While direct studies on this compound are not prevalent, the general principles of transesterification catalysis are applicable. For instance, complex compounds of metal atoms from Group IIIA, IIIA, or IVA with phosphine (B1218219) compounds have been developed as novel transesterification catalysts. google.com These catalysts are noted for their high yield, purity, and ease of separation and reuse through simple water washing. google.com

Heterogeneous catalysts are also widely employed in transesterification reactions, particularly in biodiesel production, which involves the transesterification of triglycerides. mdpi.com These catalysts are often more suitable for continuous processes. mdpi.com Examples include solid acids and bases, which can mitigate issues of corrosion and environmental impact associated with liquid acid/base catalysts. nih.gov

The table below provides examples of catalysts used in the transesterification of various esters.

Table 2: Catalysts for Transesterification Reactions

| Catalyst Type | Catalyst Example | Substrate Type | Key Advantages | Reference |

| Homogeneous Complex | Metal-phosphine complex | Alcohol and carboxylic acid ester | High yield and purity, reusable | google.com |

| Heterogeneous Solid Acid | 12-tungstophosphoric acid on Al2O3 | Triglycerides | Water resistant, active at high FFA content | mdpi.com |

| Heterogeneous Solid Base | CaO, K2CO3 | Used cooking oil | High content of desired monoglycerides | nih.gov |

Finally, the catalytic hydrolysis of formate esters, the reverse of esterification, can be accelerated by the presence of an acid catalyst. In the case of methyl formate hydrolysis, the formic acid product itself can act as the catalyst. google.com The process can be carried out at elevated temperatures and pressures to achieve equilibrium quickly. google.com This autocatalytic behavior is a potential consideration for the hydrolysis of this compound as well.

Advanced Analytical Research and Characterization of P Isopropylbenzyl Formate

Development of Novel Analytical Methods

The unique physicochemical properties of p-isopropylbenzyl formate (B1220265), an ester containing an aromatic moiety, guide the development of specific analytical methods for its detection and quantification. Novel approaches focus on enhancing selectivity, sensitivity, and analytical throughput.

Chromatography is a cornerstone technique for the separation of p-isopropylbenzyl formate from complex matrices. elementlabsolutions.com Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) offer powerful means for its analysis, with the choice depending on the sample matrix and analytical objective. ptfarm.plnih.gov

Gas Chromatography (GC): The volatility of this compound makes it highly suitable for GC analysis. postnova.com Method optimization is critical for achieving good resolution and peak shape. sciensage.info Key parameters include the selection of the stationary phase, column dimensions, temperature program, and carrier gas flow rate. A non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1 or TG-1MS type), is often a good starting point, as it separates compounds primarily based on their boiling points. fishersci.comresearchgate.net For enhanced selectivity, especially if isomers are present, a mid-polarity phase like a 5% phenyl-substituted polysiloxane (e.g., DB-5 or TG-5MS) can be employed. fishersci.comacs.org Temperature programming is essential for eluting the compound in a reasonable time with good peak symmetry. scispace.com

Table 1: Illustrative GC Starting Parameters for this compound Analysis

| Parameter | Setting | Rationale |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5MS) | Standard dimension providing good efficiency and capacity. mdpi.com 5% Phenyl phase offers versatile selectivity. acs.org |

| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Constant flow mode is recommended. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization without thermal degradation. postnova.com |

| Injection Mode | Split/Splitless | Split mode for concentrated samples; splitless for trace analysis. epa.gov |

| Oven Program | 100 °C (hold 1 min), ramp at 10 °C/min to 250 °C (hold 5 min) | Initial temperature is below the solvent boiling point; ramp allows for separation of components with different volatilities. |

| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds, offering high sensitivity and a wide linear range. |

High-Performance Liquid Chromatography (HPLC): For non-volatile matrices or thermally sensitive samples, reversed-phase HPLC (RP-HPLC) is the method of choice. acs.org The separation is typically achieved on a C18 or C8 stationary phase. acs.org The mobile phase composition is a critical parameter to optimize. elementlabsolutions.com A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is commonly employed. chromatographyonline.com The addition of modifiers like formic acid or acetic acid to the mobile phase can improve peak shape and control the ionization state of any acidic or basic impurities. chromatographyonline.comnih.gov

Table 2: Representative HPLC Gradient Elution Program for this compound

| Time (min) | % Water (0.1% Formic Acid) | % Acetonitrile (0.1% Formic Acid) |

| 0.0 | 70 | 30 |

| 15.0 | 10 | 90 |

| 20.0 | 10 | 90 |

| 20.1 | 70 | 30 |

| 25.0 | 70 | 30 |

While this compound can be analyzed directly, derivatization can be a powerful strategy, particularly for trace-level analysis of its potential hydrolysis product, formic acid. researchgate.net The formate anion itself has poor chromatographic properties and low volatility. To overcome this, derivatization converts it into a more volatile and easily detectable species. A widely used strategy involves esterification with a halogenated reagent, such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr). researchgate.netnih.gov This reaction creates a pentafluorobenzyl ester derivative that exhibits excellent sensitivity in GC analysis, especially with an electron capture detector (ECD) or a mass spectrometer. nih.gov This approach allows for indirect but highly sensitive quantification of formate that might arise from the degradation of the parent ester.

For unambiguous identification and structural confirmation, chromatography is coupled with mass spectrometry (MS). dergipark.org.tr These hyphenated techniques provide both retention time data and mass spectral information, offering a high degree of confidence in the analytical results. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive technique for the analysis of volatile compounds like this compound. nih.gov In GC-MS, molecules eluting from the GC column are ionized, typically by electron ionization (EI). EI is a high-energy process that causes predictable fragmentation of the molecule. The resulting mass spectrum, a pattern of fragment ions, serves as a molecular "fingerprint" that can be compared against spectral libraries (e.g., NIST) for positive identification. dergipark.org.tr For this compound, key fragments would be expected from the loss of the formate group and fragmentation of the isopropylbenzyl moiety. Analysis of related compounds like 4-isopropylbenzyl alcohol shows characteristic ions that aid in identifying the core structure. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing compounds in liquid samples without the need for volatilization. sciex.com For a compound like this compound, soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used. These methods usually result in the formation of a protonated molecule [M+H]⁺, which provides clear information about the molecular weight of the analyte. scispace.com The choice of mobile phase additives is crucial in LC-MS, with volatile buffers like ammonium (B1175870) formate or ammonium acetate (B1210297) being preferred to ensure compatibility with the MS interface. chromatographyonline.comnih.govlcms.cz

The vast and complex datasets generated by modern hyphenated techniques, especially when analyzing multiple samples or complex mixtures, necessitate advanced data processing tools. dmu.dk Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. longdom.orgspectroscopyonline.com

Principal Component Analysis (PCA) is a fundamental chemometric tool used for exploring multivariate data. longdom.orgmetabolomics.se PCA reduces the dimensionality of the data by transforming the original variables into a new set of uncorrelated variables called principal components. This allows for the visualization of complex data in a simple 2D or 3D plot, revealing sample groupings, trends, or outliers that might not be apparent otherwise. dmu.dk For instance, PCA could be used to analyze GC-MS data from different batches of a product containing this compound to quickly assess batch-to-batch consistency.

Table 3: Conceptual Data Matrix for Chemometric Analysis of GC-MS Data

| Sample | Peak 1 (Retention Time & Area) | Peak 2 (Retention Time & Area) | ... | Peak n (Retention Time & Area) |

| Batch A, Sample 1 | x₁₁ | x₁₂ | ... | x₁n |

| Batch A, Sample 2 | x₂₁ | x₂₂ | ... | x₂n |

| Batch B, Sample 1 | x₃₁ | x₃₂ | ... | x₃n |

| ... | ... | ... | ... | ... |

| Batch Z, Sample m | xz₁ | xz₂ | ... | xzn |

This matrix can be subjected to PCA to identify variations between batches.

Other chemometric methods like Partial Least Squares (PLS) regression can be used to build predictive models, correlating spectral/chromatographic data with specific chemical properties. spectroscopyonline.com

UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and robust technique for the quantitative analysis of compounds that absorb light in the UV or visible range. sci-hub.seijprajournal.com this compound contains a benzene (B151609) ring, which is a chromophore that absorbs UV radiation due to π → π* electronic transitions. ej-eng.org

The analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). libretexts.orgresearchgate.net The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Table 4: Example Data for a UV-Vis Calibration Curve of this compound

| Concentration (mg/L) | Absorbance at λmax |

| 1.0 | 0.112 |

| 2.5 | 0.278 |

| 5.0 | 0.559 |

| 7.5 | 0.841 |

| 10.0 | 1.115 |

A plot of Absorbance vs. Concentration would yield a straight line, confirming adherence to Beer's Law.

Hyphenated Techniques for Comprehensive Analysis (GC-MS, LC-MS)

Trace Analysis and Detection Methodologies

The accurate quantification and identification of this compound at trace levels in various environmental and biological samples present significant analytical challenges. These challenges stem from the complexity of the sample matrices and the low concentrations at which the analyte may be present. Overcoming these obstacles requires sophisticated sample preparation techniques to isolate and concentrate the compound, coupled with highly sensitive and selective analytical instrumentation for detection.

Enrichment and Sample Preparation Techniques for Complex Matrices

The primary goal of sample preparation in the trace analysis of this compound is to extract the analyte from a complex matrix (e.g., water, soil, air, biological fluids), remove interfering substances, and concentrate it to a level amenable to instrumental analysis. researchgate.net The selection of an appropriate technique depends on the physicochemical properties of this compound, the nature of the sample matrix, and the required detection limits.

Several established enrichment techniques are applicable for a semi-volatile aromatic ester like this compound.

Solid-Phase Microextraction (SPME) SPME is a solvent-free, versatile, and widely used technique for extracting volatile and semi-volatile organic compounds. mdpi.com It relies on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused-silica fiber. mdpi.comacs.org The fiber can be exposed to the headspace above a liquid or solid sample (Headspace SPME) or directly immersed in a liquid sample (Direct Immersion SPME). acs.orgsuperchroma.com.tw For a compound like this compound, fibers coated with materials such as polydimethylsiloxane (PDMS) or a combination of polydimethylsiloxane/divinylbenzene (PDMS/DVB) are suitable due to their affinity for non-polar and semi-polar aromatic compounds. mdpi.comsuperchroma.com.tw After extraction, the fiber is transferred directly to the gas chromatograph's injection port for thermal desorption of the concentrated analytes. researchgate.net The efficiency of SPME is influenced by parameters such as fiber coating, extraction time, temperature, and sample agitation, which must be optimized for maximum sensitivity. superchroma.com.tw

Table 1: Example SPME Conditions for Analysis of Related Volatile and Semi-Volatile Compounds

| Parameter | Condition for Terpenes in Spruce Seedlings superchroma.com.tw | Condition for Amines in Water superchroma.com.tw |

| SPME Fiber | 100 µm Polydimethylsiloxane (PDMS) | 65 µm PDMS/Divinylbenzene |

| Extraction Mode | Headspace | Direct Immersion |

| Extraction Time | 60 min | 20 min |

| Desorption | 225°C for 30 sec | 270°C for 5 min |

| Matrix | Air/Headspace | Water with 27% NaCl |

Solid-Phase Extraction (SPE) SPE is a robust and effective technique for isolating analytes from liquid samples. researchgate.netsuperchroma.com.tw It involves passing the sample through a cartridge packed with a solid adsorbent (the stationary phase). Analytes of interest are retained on the sorbent while the bulk of the matrix passes through. Subsequently, the retained analytes are eluted with a small volume of a strong organic solvent. gnest.org For this compound, reversed-phase sorbents like octadecyl (C18)-bonded silica (B1680970) would be effective at trapping the moderately non-polar molecule from aqueous matrices. gnest.org The choice of eluting solvent (e.g., ethyl acetate, dichloromethane) is critical for ensuring complete recovery of the analyte. gnest.org

Purge and Trap (P&T) The Purge and Trap technique is a dynamic headspace method primarily used for volatile organic compounds (VOCs) in water and solid samples. An inert gas is bubbled through the sample, stripping the volatile analytes from the matrix. The gas stream is then passed through a trap containing one or more sorbent materials, where the analytes are concentrated. researchgate.net The trap is then rapidly heated, and the desorbed analytes are backflushed with carrier gas into the GC column. While highly effective for very volatile compounds, its applicability for a semi-volatile compound like this compound would depend on optimizing purging efficiency through parameters like temperature and gas flow rate.

In-Tube Extraction (ITEX) A related technique, In-Tube Extraction (ITEX), is a modern dynamic headspace sampling method that can be considered an evolution of SPME. researchgate.net It uses a microtrap filled with a sorbent (e.g., Tenax) inside a needle. The headspace gas is pumped through the trap, and after sufficient enrichment, the analytes are thermally desorbed into the GC injector. researchgate.net This method allows for the extraction of a larger sample volume compared to static headspace techniques, thereby improving detection limits for trace components. researchgate.net

Development of Highly Sensitive and Selective Detection Methods

Following effective sample preparation, a powerful analytical technique is required for the separation, identification, and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds. researchgate.net Gas chromatography provides high-resolution separation of complex mixtures. For this compound, a non-polar or medium-polarity capillary column, such as one with a poly(5% diphenyl/95% dimethylsiloxane) stationary phase, would offer excellent separation from other components. superchroma.com.twsuperchroma.com.tw

The mass spectrometer serves as a highly sensitive and selective detector. As eluting compounds enter the MS, they are ionized (typically by electron ionization), and the resulting charged fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum for each compound. rsc.org This mass spectrum acts as a chemical fingerprint, allowing for confident identification of this compound. For trace-level analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode significantly enhances sensitivity. researchgate.netepa.gov In SIM mode, the instrument is set to detect only a few specific, characteristic ions of the target analyte, which reduces noise and lowers the limit of detection. researchgate.net

Isotope Dilution Mass Spectrometry (IDMS) For the highest level of accuracy and precision in quantification, an isotope-dilution GC-MS assay can be developed. nih.gov This method involves adding a known amount of an isotopically labeled version of this compound (e.g., containing Deuterium or Carbon-13) to the sample as an internal standard before extraction. Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and analysis. By measuring the ratio of the native analyte to the labeled standard in the final MS analysis, a highly accurate concentration can be calculated, compensating for matrix effects and procedural errors. researchgate.netnih.gov

Table 2: Illustrative GC-MS Parameters for Trace Analysis of Related Compounds

| Parameter | GC Conditions for Phenols in Water (after SPE) superchroma.com.tw | GC Conditions for Terpenes (after SPME) superchroma.com.tw |

| Column | PTE-5™ (5% diphenyl/95% dimethylsiloxane), 15m x 0.53mm ID, 0.5µm film | Poly(5% diphenyl/95% dimethylsiloxane), 30m x 0.25mm ID, 0.25µm film |

| Oven Program | 65°C to 185°C at 10°C/min, hold 1 min, then to 275°C at 20°C/min, hold 5 min | 40°C (4 min) to 200°C at 4°C/min, hold 16 min |

| Carrier Gas | Helium | Helium |

| Detector | Flame Ionization Detector (FID) | Electron Ionization Detector (EID), 70eV (as part of MS) |

| Injector | 1 µL splitless | Splitless |

Other detection systems, such as the Flame Ionization Detector (FID), are robust and offer good sensitivity for hydrocarbons, but lack the specificity of a mass spectrometer. superchroma.com.tw An Electron Capture Detector (ECD) is extremely sensitive to halogenated compounds but would not be suitable for this compound. gnest.org Therefore, GC-MS remains the most powerful and appropriate technique for the development of highly sensitive and selective methods for the trace analysis of this compound.

Enzymatic and Biotransformation Studies of Formate Esters General Applicability, Focused on Chemical Mechanisms

Enzymatic Hydrolysis of Formate (B1220265) Esters

The cleavage of the ester bond in formate esters can be catalyzed by hydrolases, particularly esterases and lipases. These enzymes are pivotal in various industrial applications, from flavor synthesis to pharmaceuticals. Their action on p-isopropylbenzyl formate, releasing p-isopropylbenzyl alcohol and formic acid, is of significant interest.

Esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) are the primary enzymes responsible for the hydrolysis of carboxyl ester bonds. nih.gov Esterases typically act on water-soluble, short-chain esters and follow Michaelis-Menten kinetics, showing maximum activity in aqueous solutions. nih.govthieme-connect.de In contrast, lipases preferentially hydrolyze water-insoluble esters of long-chain fatty acids and exhibit a phenomenon known as interfacial activation, where their catalytic activity sharply increases at the interface between aqueous and organic phases. nih.gov

While extensive literature exists on the enzymatic hydrolysis of various esters, specific studies characterizing the activity of esterases and lipases towards p-isopropylbenzyl formate are not widely documented. However, research on analogous compounds provides valuable insights. For instance, lipase-catalyzed synthesis and hydrolysis have been demonstrated for various aromatic and aliphatic esters, including phenethyl formate and octyl formate, indicating the potential for these enzymes to act on structurally similar molecules like this compound. acs.orgnih.gov The enzymatic synthesis of octyl formate has been optimized using immobilized lipases like Novozym 435, highlighting the viability of using these biocatalysts for formate ester transformation. nih.govresearchgate.net The key to lipase (B570770) activity is often the formation of an acyl-enzyme complex, which then reacts with a nucleophile like water to complete the hydrolysis. nih.gov

The substrate specificity of lipases and esterases is a critical factor in their application. Lipases generally show poor activity on water-soluble substrates but become highly active against emulsified, water-insoluble substrates. nih.gov Esterases, conversely, work efficiently on soluble esters, and their activity is not enhanced by emulsification. nih.gov The distinction is based on their kinetic behavior in the presence of substrates at concentrations above and below their solubility limits. nih.gov

Kinetic studies on enzymes like Candida antarctica lipase B (CALB) have provided detailed models, such as the Ping-Pong Bi-Bi mechanism, to describe the hydrolysis of chiral secondary alcohol esters. nih.gov These models are essential for understanding the enzyme's mechanism and for process design. nih.gov For example, the kinetic resolution of (R/S)-1-methoxy-2-propyl-acetate by CALB showed high enantiomeric ratios, demonstrating the enzyme's stereoselectivity. nih.gov While specific kinetic parameters (Km, kcat) for the hydrolysis of p-isopropylbenzyl formate are not available in the cited literature, studies on other formate esters offer a basis for expectation. A study on formate dehydrogenase (FDH) from Candida boidinii revealed that it could selectively cleave formate esters, including alkyl formates and the aromatic phenyl formate, with reaction rates tending to increase with the chain length of the alkyl group. This suggests that the enzyme's active site can accommodate aromatic structures, making it a potential candidate for the hydrolysis of p-isopropylbenzyl formate.

Novel Biocatalytic Pathways for Formate Production or Conversion

Beyond simple hydrolysis, enzymes are central to innovative pathways for producing formate from CO₂ or converting it into other valuable chemicals. These biocatalytic routes are at the forefront of developing a sustainable, carbon-neutral bioeconomy.

Formate dehydrogenases (FDHs) are enzymes that catalyze the reversible oxidation of formate to carbon dioxide. acs.org This reaction is crucial for cofactor regeneration (NADH from NAD⁺) in many biocatalytic processes. acs.orguniprot.orgnih.gov While the reaction equilibrium typically favors formate oxidation, certain FDHs can efficiently catalyze the reverse reaction: the reduction of CO₂ to formate. acs.orgpnas.orgnih.gov This capability has garnered significant interest for CO₂ fixation and the production of formate as a chemical feedstock or hydrogen storage molecule. nih.gov

FDHs are broadly classified into two main groups: metal-independent and metal-containing (typically molybdenum or tungsten) enzymes. vtt.fi Metal-dependent FDHs, such as the one from Desulfovibrio desulfuricans, have been shown to be highly efficient in catalyzing both formate oxidation and CO₂ reduction. acs.org The kinetic parameters for this enzyme demonstrate its dual capability.

Kinetic Parameters of D. desulfuricans FDH

| Reaction | kcat (s-1) | Km (µM) | Reference |

|---|---|---|---|

| Formate Oxidation | 543 | 57.1 | acs.org |

| CO₂ Reduction | 46.6 | 15.7 | acs.org |

The tungsten-containing FDH from Escherichia coli (EcFDH-H) also demonstrates significant CO₂ reduction activity, with a maximum rate of 44 s⁻¹ at pH 5.8. vtt.fi The efficiency of these enzymes makes them prime candidates for developing biocatalytic systems for CO₂ utilization. nih.govresearchgate.net

The synthesis of p-isopropylbenzyl formate relies on the availability of its precursor, p-isopropylbenzyl alcohol. This alcohol can be produced through the biotransformation of the naturally abundant monoterpene, p-cymene. Several microorganisms have been identified that can perform this conversion under both aerobic and anaerobic conditions. asm.orgmpg.de

Under aerobic conditions, the initial step is catalyzed by p-cymene monooxygenase (CMO), an enzyme system found in bacteria like Pseudomonas putida and Rhodococcus globerulus. nih.govuq.edu.auresearchgate.net This enzyme hydroxylates the methyl group of p-cymene to produce p-isopropylbenzyl alcohol (also known as cumic alcohol). nih.govuq.edu.au Subsequent oxidation by alcohol and aldehyde dehydrogenases can further convert the alcohol to p-isopropylbenzoic acid (cumic acid). researchgate.net